Febantel is an oral anthelmintic. It is a prodrug metabolised in vivo to fenbendazole. Febantel is used for the treatment and control of gastro-intestinal roundworms, lung worms and tapeworms.
Related Compounds
Fenbendazole
Compound Description: Fenbendazole is a benzimidazole anthelmintic drug widely used in veterinary medicine. It is a key active metabolite of febantel, meaning febantel is converted into fenbendazole in the body. Fenbendazole exhibits broad-spectrum activity against various internal parasites, including nematodes and cestodes, by inhibiting microtubule formation in the parasites. [, , , , , , ]
Oxfendazole
Compound Description: Oxfendazole is another benzimidazole anthelmintic drug and a metabolite of febantel. It demonstrates broad-spectrum activity against various gastrointestinal nematodes and lungworms. [, , , , ]
Relevance: Oxfendazole is a significant metabolite of febantel, contributing to its overall anthelmintic efficacy. It shares the core benzimidazole structure with febantel and fenbendazole. [, , , , ]
Fenbendazole Sulfone
Compound Description: Fenbendazole sulfone is a metabolite of both febantel and fenbendazole. While it possesses some anthelmintic activity, it is generally less active than its parent compounds. [, , , ]
Compound Description: This compound is a metabolite of febantel and a known teratogen. It represents the final step in a four-step toxogenic pathway for febantel. []
Relevance: This compound is a key metabolite in understanding the potential for developmental toxicity associated with febantel use. It highlights the importance of monitoring febantel metabolism, particularly in pregnant animals. []
Praziquantel
Compound Description: Praziquantel is a widely used anthelmintic drug, particularly effective against cestodes (tapeworms). It works by increasing the permeability of the parasite's cell membrane to calcium ions, leading to paralysis and death. [, , , , , , , , ]
Relevance: While structurally unrelated to febantel, praziquantel is often combined with febantel in commercial formulations to broaden the spectrum of anthelmintic activity, targeting both nematodes and cestodes. [, , , , , , , , ]
Pyrantel Pamoate
Compound Description: Pyrantel pamoate is an anthelmintic drug effective against various nematodes. It acts as a cholinergic agonist, causing spastic paralysis in susceptible parasites. [, , , , , ]
Relevance: Like praziquantel, pyrantel pamoate is frequently combined with febantel in commercial formulations to provide broader-spectrum anthelmintic coverage. [, , , , , ]
Ivermectin
Compound Description: Ivermectin is a broad-spectrum anthelmintic drug effective against various internal and external parasites, including nematodes, insects, and mites. It acts by disrupting nerve transmission in the parasite. [, , ]
Relevance: While not directly related to febantel in terms of structure or mechanism of action, ivermectin is another commonly used anthelmintic drug. It is sometimes compared to febantel in terms of efficacy against specific parasites. [, , ]
Trichlorfon
Compound Description: Trichlorfon is an organophosphate insecticide and anthelmintic agent. It acts as a cholinesterase inhibitor, disrupting nerve function in target organisms. []
Relevance: Trichlorfon has been used in combination with febantel to enhance efficacy against certain parasites, particularly botfly larvae. []
Albendazole
Compound Description: Albendazole is a benzimidazole anthelmintic drug with a broad spectrum of activity against various internal parasites. Like other benzimidazoles, it disrupts microtubule formation in parasites. [, ]
Relevance: Albendazole shares the same mechanism of action as febantel and its metabolites, fenbendazole and oxfendazole. They all belong to the benzimidazole class, indicating structural similarities and a common target in parasites. [, ]
Levamisole
Compound Description: Levamisole is an anthelmintic drug with immunomodulatory properties. It works by stimulating the parasite's nicotinic receptors, causing spastic paralysis. []
Relevance: While structurally and mechanistically distinct from febantel, levamisole represents another class of anthelmintic drugs and is sometimes used in combination with other anthelmintics, including benzimidazoles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fimaporfin, also known as TPCS2a, is a potent chlorin-based photosensitizer, Fimaporfin is consisted of a mixture of three isomers A, B and C (25%,50%,25%). Fimaporfin has been developed by di-imide reduction of disulfonated tetraphenyl porphine (TPPS(2a)). The synthesized TPCS(2a) contains 3 isomers as shown by HPLC with low (<4%) inter-batch variation with respect to isomer formation, less than 0.5% (w/w) of the starting material TPPS(2a) and absorbs light at 652 nm. TPCS(2a) was found to be a clinically suitable PCI photosensitizer for photochemical activation of molecules that do not readily penetrate the cellular plasma membrane.
Type II 5α-reductase inhibitor (IC50 values are 11.3 and 313 nM at type II and type I respectively). Reduces prostate gland size. Suppresses conversion of testosterone to dihydrotestosterone. Active in vivo and orally active. Finasteride is a 4-azasteroid competitive inhibitor of 5α-reductase type II (IC50 = 4.2 nM) and a derivative of testosterone. It is 100-fold selective for 5α-reductase type II over type I. Finasteride (10 µM) does not affect the growth of androgen-refractory PC3 prostate cancer cells but increases the protein levels of Nrf2 and heme oxygenase-1 (HO-1). It decreases prostatic diameter and volume, as well as dihydrotestosterone, but not testosterone, serum levels in dogs with spontaneous benign prostatic hypertrophy when administered at doses of 0.1 and 0.5 mg/kg. Finasteride reduces testosterone-induced type I procollagen and TGF-β1 protein levels in cultured human scalp dermal fibroblasts in a model of androgenic alopecia when applied at a concentration of 0.1 μM. Formulations containing finasteride have been used in the treatment of benign prostatic hyperplasia and androgenic alopecia in men. Finasteride is a synthetic 4-azasteroid compound. Finasteride competitively binds to and inhibits steroid type II 5-alpha-reductase in the prostate gland, liver, and skin, thereby interfering with the enzymatic conversion of testosterone to 5-dihydrotestosterone (DHT) and reducing serum DHT levels. The reduction in serum DHT levels results in diminished stimulation of androgen receptors in the nuclei of prostate cells and, so, diminished prostate cell proliferation. Finasteride is a 5-alpha reductase inhibitor used to treat symptoms of benign prostatic hypertrophy and male pattern baldness. Finasteride is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of clinically apparent, acute liver injury. Finasteride, also known as proscar or propecia, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Finasteride is a drug which is used for the treatment of symptomatic benign prostatic hyperplasia (bph) in men with an enlarged prostate to: improve symptoms, reduce the risk of acute urinary retention, reduce the risk of the need for surgery including transurethral resection of the prostate. also used for the stimulation of regrowth of hair in men with mild to moderate androgenetic alopecia (male pattern alopecia, hereditary alopecia, common male baldness). Finasteride exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Finasteride has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, finasteride is primarily located in the membrane (predicted from logP) and cytoplasm. Finasteride can be biosynthesized from 5alpha-androstane. Finasteride is a potentially toxic compound.
Finerenone, also known as BAY94-8862, is a non-steroidal antimineralocorticoid that is in phase III clinical trials for the treatment of chronic heart failure as of October 2015. It has less relative affinity to other steroid hormone receptors than currently available antimineralocorticoids such as eplerenone and spironolactone, which should result in fewer adverse effects like gynaecomastia, impotence, and low sex drive.
Fimasartan is a new angiotensin II receptor blocker antagonist and also functions as an antihypertensive agent. Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) used for the treatment of hypertension and heart failure. Through oral administration, fimasartan blocks angiotensin II receptor type 1 (AT1 receptors), reducing pro-hypertensive actions of angiotensin II, such as systemic vasoconstriction and water retention by the kidneys. Fimasartan was approved for use in South Korea in September 9th, 2010.
FIN56 is an inducer of ferroptosis and a derivative of CIL56.1 It selectively induces ferroptosis in BJ cells overexpressing oncogenic HRASG12V via acetyl-CoA carboxylase-dependent reduction in expression of GPX4 protein. This effect is reversed by the ferroptosis inhibitors deferoxamine and α-tocopherol as well as overexpression of the fusion protein GFP-GPX4. FIN56 also binds to and activates squalene synthase in a GPX4 degradation-independent manner. FIN56 is discontinued.
FINO2 is a ferroptosis-inducing peroxide compound that indirectly inhibits glutathione peroxidase 4 (GPX4) and oxidizes iron. It decreases GPX4 activity and protein levels in vitro but does not act as an active site, allosteric, or covalent inhibitor of GPX4 or alter GPX homeostasis. It also oxidizes iron in vitro, leading to degradation of the endoperoxide moiety, but does not affect the protein levels of iron regulatory proteins, such as IRP2, FTL1, or TFR. FINO2 induces lipid peroxidation of a large subset of the lipidome in HT-1080 cells when used at a concentration of 10 µM and induces ferroptosis in an arachidonic acid lipoxygenase-independent manner. It inhibits cell growth (mean GI50 = 5.8 µM) and induces lethality (mean LC50 = 46 µM) in the NCI-60 panel of cancer cell lines. It is selective for oncogenically transformed BJ-ELR cells over noncancerous BJ-hTERT cells when used at concentrations of 15 and 20 µM. FINO2 (6 µM) induces oxidative stress, including lipid peroxidation, in RS4;11 B-lymphoblastic leukemia cells. It induces iron-dependent cell death, an effect that can be blocked by pretreatment with the lipophilic antioxidants ferrostatin-1 and liproxstatin-1, and does not induce markers of apoptosis, necrosis, or autophagy in RS4;11 cells. FINO2 is a ferroptosis-inducing peroxide compound that indirectly inhibits glutathione peroxidase 4 (GPX4) and oxidizes iron. It decreases GPX4 activity and protein levels in vitro but does not act as an active site, allosteric, or covalent inhibitor of GPX4 or alter GPX homeostasis. It also oxidizes iron in vitro, leading to degradation of the endoperoxide moiety, but does not affect the protein levels of iron regulatory proteins, such as IRP2, FTL1, or TFR. FINO2 induces lipid peroxidation of a large subset of the lipidome in HT-1080 cells when used at a concentration of 10 µM and induces ferroptosis in an arachidonic acid lipoxygenase-independent manner. It inhibits cell growth and induces lethality in the NCI-60 panel of cancer cell lines. It is selective for oncogenically transformed BJ-ELR cells over noncancerous BJ-hTERT cells. FINO2 induces oxidative stress, including lipid peroxidation, in RS4;11 B-lymphoblastic leukemia cells. It induces iron-dependent cell death, an effect that can be blocked by pretreatment with the lipophilic antioxidants ferrostatin-1 and liproxstatin-1 and does not induce markers of apoptosis, necrosis, or autophagy in RS4;11 cells.
Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy, but has not been linked to instances of clinically apparent liver injury with jaundice. Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2-(4-octylphenyl)ethyl substituents at the 2-position. It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis. A prodrug, fingolimod is phosphorylated by sphingosine kinase to active metabolite fingolimod-phosphate, a structural analogue of sphingosine 1-phosphate. It has a role as an immunosuppressive agent, a prodrug, an antineoplastic agent, a sphingosine-1-phosphate receptor agonist and a CB1 receptor antagonist. It is an aminodiol and a primary amino compound. It is a conjugate base of a fingolimod(1+).